THP-NH2
Overview
Description
Tetrahydropyranyl amino compound, commonly referred to as tetrahydropyranyl amine, is a derivative of tetrahydropyran. Tetrahydropyran is a six-membered ring ether that is widely used in organic synthesis as a protecting group for alcohols. The amino derivative, tetrahydropyranyl amine, is particularly useful in peptide synthesis and other organic reactions due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydropyranyl amine can be synthesized through the reaction of tetrahydropyran with ammonia or an amine under acidic conditions. The reaction typically involves the use of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the formation of the amine derivative.
Industrial Production Methods: In industrial settings, the production of tetrahydropyranyl amine involves the use of large-scale reactors where tetrahydropyran is reacted with ammonia gas in the presence of an acid catalyst. The reaction mixture is then purified through distillation or crystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Tetrahydropyranyl amine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Oxidized derivatives such as tetrahydropyranyl oxides.
Reduction: Reduced amine derivatives.
Substitution: Substituted tetrahydropyranyl compounds with various functional groups.
Scientific Research Applications
Tetrahydropyranyl amine is widely used in scientific research due to its versatility and stability. Some of its applications include:
Chemistry: Used as a protecting group for alcohols and amines in organic synthesis.
Biology: Employed in the synthesis of peptides and other biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of tetrahydropyranyl amine involves its ability to act as a protecting group for functional groups such as alcohols and amines. It forms stable derivatives that can be easily removed under mild acidic conditions, allowing for selective reactions to occur without interference from other functional groups. The molecular targets and pathways involved include the formation of stable cyclic intermediates that protect the functional groups during chemical reactions.
Comparison with Similar Compounds
Tetrahydropyranyl amine is unique compared to other similar compounds due to its stability and ease of removal. Similar compounds include:
Methoxymethyl ether: Another protecting group for alcohols, but less stable under acidic conditions.
Trimethylsilyl ether: Used as a protecting group for alcohols, but requires harsher conditions for removal.
Benzyl ether: Provides stability but is more difficult to remove compared to tetrahydropyranyl amine.
Properties
IUPAC Name |
4-(3-aminopropanoylamino)-N,N'-bis[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methyl]-4-[3-[(1,6-dimethyl-4-oxo-3-phenylmethoxypyridin-2-yl)methylamino]-3-oxopropyl]heptanediamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H70N8O10/c1-39-30-48(67)55(74-36-42-16-10-7-11-17-42)45(64(39)4)33-60-51(70)22-26-58(63-54(73)25-29-59,27-23-52(71)61-34-46-56(49(68)31-40(2)65(46)5)75-37-43-18-12-8-13-19-43)28-24-53(72)62-35-47-57(50(69)32-41(3)66(47)6)76-38-44-20-14-9-15-21-44/h7-21,30-32H,22-29,33-38,59H2,1-6H3,(H,60,70)(H,61,71)(H,62,72)(H,63,73) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWPKZNZKFVFTTF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(=C(N1C)CNC(=O)CCC(CCC(=O)NCC2=C(C(=O)C=C(N2C)C)OCC3=CC=CC=C3)(CCC(=O)NCC4=C(C(=O)C=C(N4C)C)OCC5=CC=CC=C5)NC(=O)CCN)OCC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H70N8O10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1039.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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